Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI)
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Overview
Description
Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- (9CI) is a complex organic compound with a unique structure that combines a piperazine ring, a benzimidazole moiety, and a fluorophenyl sulfonyl group
Scientific Research Applications
Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
Target of Action
The primary targets of 2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs affects the uptake of nucleosides, which are essential components of nucleotides. This can impact nucleotide synthesis and the regulation of adenosine function
Pharmacokinetics
The compound’s predicted density is 139±01 g/cm3, and its predicted pKa is 769±050 . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of nucleoside uptake due to the inhibition of ENTs . This can affect nucleotide synthesis and the regulation of adenosine function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the piperazine ring: The benzimidazole intermediate is then reacted with piperazine in the presence of a suitable base.
Attachment of the fluorophenyl sulfonyl group: The final step involves the sulfonylation of the piperazine derivative with a fluorophenyl sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with similar structural features but lacking the benzimidazole moiety.
1-(4-Trifluoromethylphenyl)piperazine: Another analog with a trifluoromethyl group instead of a fluorophenyl group.
1-(4-Bromophenyl)piperazine: An analog with a bromophenyl group.
Uniqueness
Piperazine, 1-[(4-fluorophenyl)sulfonyl]-4-(1-methyl-1H-benzimidazol-2-yl)- is unique due to the presence of the benzimidazole moiety and the fluorophenyl sulfonyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-21-17-5-3-2-4-16(17)20-18(21)22-10-12-23(13-11-22)26(24,25)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGPPVMKOODRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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